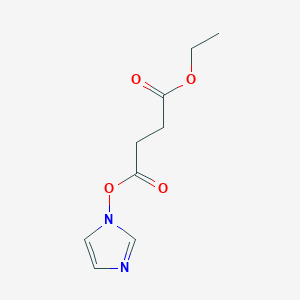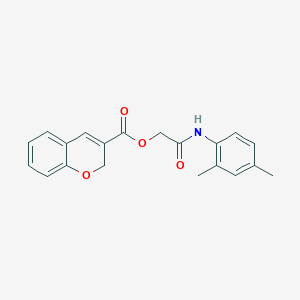![molecular formula C8H4Br2N2O3S B12929601 [(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid CAS No. 91982-81-9](/img/structure/B12929601.png)
[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their electron-accepting properties and are widely used in the field of organic electronics, particularly in the development of photovoltaic materials and organic light-emitting diodes (OLEDs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by nucleophilic substitution reactions. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms at the 5 and 7 positions of the benzo[c][1,2,5]thiadiazole ring . The resulting dibrominated intermediate is then reacted with acetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine and piperidine, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with morpholine yields 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .
科学研究应用
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of light-emitting and conducting polymers.
Photovoltaic Materials: Employed in the development of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Fluorescent Sensors: Utilized in the design of electron donor-acceptor systems for fluorescent sensors.
作用机制
The mechanism of action of 2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid involves its electron-accepting properties. The compound interacts with electron-donating species, facilitating charge transfer processes. This property is crucial in its applications in organic electronics and photovoltaics, where efficient charge separation and transport are required .
相似化合物的比较
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of various derivatives.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Used in the synthesis of conjugated polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another derivative with applications in organic electronics.
Uniqueness
2-((5,7-Dibromobenzo[c][1,2,5]thiadiazol-4-yl)oxy)acetic acid is unique due to its specific functionalization with an acetic acid moiety, which enhances its solubility and reactivity in various chemical processes. This makes it a versatile intermediate for the synthesis of more complex organic materials .
属性
CAS 编号 |
91982-81-9 |
|---|---|
分子式 |
C8H4Br2N2O3S |
分子量 |
368.00 g/mol |
IUPAC 名称 |
2-[(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C8H4Br2N2O3S/c9-3-1-4(10)8(15-2-5(13)14)7-6(3)11-16-12-7/h1H,2H2,(H,13,14) |
InChI 键 |
RECVPRKHYQXJEO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NSN=C2C(=C1Br)OCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



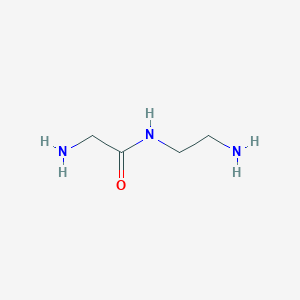

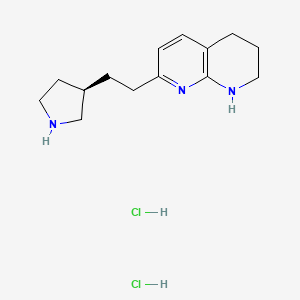



![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
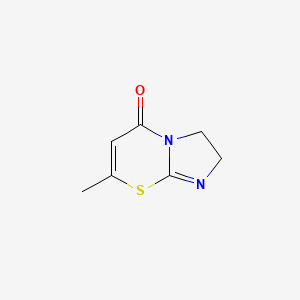
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)


